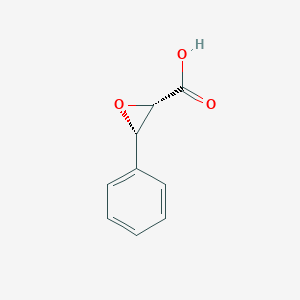

(2s,3r)-3-Phenylglycidic acid

Beschreibung

(2S,3R)-3-Phenylglycidic acid (CAS 79898-17-2) is a chiral epoxide carboxylic acid characterized by a three-membered oxirane ring and a phenyl substituent at the C3 position. Its stereochemistry (2S,3R) is critical for its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, notably in the production of diltiazem hydrochloride, a calcium channel blocker used to treat hypertension and angina . Enzymatic methods, such as lipase-catalyzed asymmetric hydrolysis of its esters, are employed to achieve high enantioselectivity during synthesis . The compound’s structural rigidity and chirality make it valuable in designing drugs with specific stereochemical requirements.

Eigenschaften

IUPAC Name |

(2S,3S)-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALONVPKHYIEQU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Microbial Hydrolysis Using Micrococcus and Serratia Species

Microorganisms from Micrococcus and Serratia genera exhibit stereoselective hydrolysis of racemic 3-phenylglycidic acid esters. For example, Serratia marcescens ATCC 27117 hydrolyzes the (2R,3S)-enantiomer from racemic methyl 3-(4-methoxyphenyl)glycidate, leaving the (2S,3R)-enantiomer in the organic phase. Key parameters include:

-

Substrate concentration : 0.5–5% (w/v) in carbon tetrachloride or ethyl acetate.

-

Temperature : 25–40°C.

-

pH : 6–9.

-

Surfactants : 0.0001–0.1% cetyltrimethylammonium bromide enhances reaction rates.

After hydrolysis, the organic layer is concentrated to yield crystalline (2S,3R)-3-phenylglycidic acid ester with >95% enantiomeric excess (e.e.).

Geotrichum geotrichum-Mediated Bioresolution

Geotrichum geotrichum ZJUTZQ200 achieves enantioselective hydrolysis of racemic ethyl 3-phenylglycidate (rac-EPG). Optimal conditions involve:

-

Buffer system : Citrate buffer (pH 6.4) or potassium phosphate buffer (pH 7.2).

-

Temperature : 30°C.

-

Reaction time : 24 hours.

Under these conditions, (2S,3R)-EPG is obtained with 99% e.e. and 37.1% yield.

Chemical Resolution via Diastereomeric Salt Formation

Tartaric Acid Derivatives as Resolving Agents

Racemic 3-phenylisoserine amide derivatives are resolved using enantiopure (+)-tartaric acid or (−)-dibenzoyl tartaric acid. For instance:

Inorganic Acid Treatment

The resolved tartrate salt is treated with hydrochloric acid in methanol to free the (2R,3S)-3-phenylisoserine amide, which is subsequently acetylated and cyclized to form the target epoxide. Final hydrolysis with HCl yields this compound with 87% yield.

Crystallization-Induced Asymmetric Transformation

Solvent and Water Content Optimization

Controlled crystallization from mixed solvents (e.g., isopropyl alcohol/water) enriches the (2S,3R)-enantiomer. For methyl (2S,3R)-3-(4-methylphenyl)glycidate:

Spontaneous Resolution in Two-Phase Systems

In water-organic solvent systems (e.g., toluene/water), the (2S,3R)-enantiomer partitions into the organic phase due to lower solubility. Post-crystallization yields 90–95% purity.

Chiral Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic 3-phenylglycidic acid esters. Conditions include:

Preparative-Scale Applications

Industrial-scale HPLC using simulated moving bed (SMB) technology achieves 99% e.e. with throughputs exceeding 1 kg/day.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | e.e. (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Resolution | 37–87 | 95–99 | High stereoselectivity; mild conditions | Requires microbial cultivation |

| Chemical Resolution | 26–87 | 85–99 | Scalable; uses inexpensive reagents | Multiple recrystallizations needed |

| Crystallization-Induced | 90–97 | 99–99.5 | Single-step; high purity | Solvent-intensive |

| Chiral Chromatography | 70–85 | 99 | Rapid; no derivatization | High equipment costs |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Microreactors with immobilized lipases (e.g., Candida antarctica lipase B) enhance enzymatic resolution efficiency:

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attacks, enabling diverse derivatization pathways:

Hydrolysis

-

Enzymatic Hydrolysis :

Epoxide hydrolases from Galactomyces geotrichum ZJUTZQ200 selectively hydrolyze racemic 3-phenylglycidate esters to yield (2S,3R)-3-phenylglycidic acid with >99% enantiomeric excess (e.e.) under optimized conditions (pH 6.4, 30°C, citrate buffer) .-

Key Parameters :

Parameter Optimal Value Result (e.e. S) E Value pH 6.4 94.7% 24 Substrate/Cell Ratio 5% (w/v) 99.4% >49 Reaction Time 8 hours 37.1% Yield –

-

-

Acid/Base-Catalyzed Hydrolysis :

Spontaneous hydrolysis occurs in acidic/alkaline buffers, forming diols. Neutral pH minimizes side reactions .

Nucleophilic Substitution

The epoxide reacts with nucleophiles like azides and amines:

Sodium Azide Reaction

This compound reacts with sodium azide in methanol to form β-azido alcohols (95% yield) . Subsequent reduction with triphenylphosphine in THF converts azides to amines .

Amine Functionalization

Primary amines (e.g., benzylamine) open the epoxide ring, producing β-amino alcohols. This is critical for synthesizing taxol’s C-13 side chain .

Acylation and Esterification

The carboxylic acid group enables esterification:

Benzoylation

Benzoyl chloride reacts with the amine intermediate to form ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate (33.8% total yield, >95% e.e.) .

Reduction

-

Lithium Aluminum Hydride (LiAlH4) :

Reduces the epoxide to 1,2-diols, retaining stereochemistry. -

Catalytic Hydrogenation :

Palladium catalysts selectively reduce the epoxide without affecting aromatic rings .

Oxidation

-

m-Chloroperbenzoic Acid (m-CPBA) :

Oxidizes glycidic acid derivatives to ketones, though this is less common due to competing epoxide degradation.

Enzymatic Transesterification

Racemic mixtures are resolved using lipases (e.g., Pseudomonas putida) or esterases, yielding enantiopure (2S,3R)-isomers .

Crystallization with Chiral Acids

Tartaric acid or dibenzoyl tartaric acid forms diastereomeric salts, enabling isolation of this compound with >99% purity .

Cardiovascular Drugs

The methyl ester derivative is a key intermediate in diltiazem synthesis, leveraging its stereochemistry for β-blocker activity .

Stability and Reaction Kinetics

-

pH Sensitivity :

Hydrolysis rates increase in acidic/alkaline conditions (e.g., 63.4% degradation at pH 3.6 vs. 24.1% at pH 7.2 ). -

Solvent Effects :

Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates compared to water .

This compound’s versatility in asymmetric synthesis is underscored by its role in producing taxol, diltiazem, and norepinephrine reuptake inhibitors. Future research may explore novel catalytic systems to improve yield and enantioselectivity in industrial applications .

Wissenschaftliche Forschungsanwendungen

(2s,3r)-3-Phenylglycidic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s chiral nature makes it valuable in the study of enzyme-catalyzed reactions and stereoselective processes.

Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (2s,3r)-3-Phenylglycidic acid involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

- Unlike the (2S,3R)-acid, it is an epoxide alcohol rather than a carboxylic acid. It is widely used in synthesizing pharmaceuticals, agrochemicals, and natural products like vitamins. The (2S,3S) configuration alters its hydrogen-bonding capacity and reactivity, making it more suitable for polymer synthesis compared to the carboxylic acid form .

- Ethyl (2S,3R)-3-Phenylglycidate (CAS 121-39-1): An ester derivative of the parent acid, this compound (FEMA No. 2454) is used as a flavoring agent due to its fruity aroma. The esterification enhances volatility, making it suitable for food applications. Stereochemical variations (e.g., 2R,3R or 2S,3S) in this ester influence flavor profile and metabolic stability .

Functional Group Analogs

- (2S,3R)-3-Phenylisoserine: This compound features an additional amino group, converting the epoxide to a serine-like structure.

3-Phosphoglyceric Acid (CAS 86639-62-5):

While structurally distinct, this compound shares a glycidic acid backbone. It is central to glycolysis and lacks the phenyl group, resulting in higher water solubility and metabolic ubiquity compared to the hydrophobic (2S,3R)-3-phenylglycidic acid .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | 79898-17-2 | C₉H₈O₃ | Organic solvents | Pharmaceutical synthesis |

| (2S,3S)-3-Phenylglycidol | Not provided | C₉H₁₀O₂ | Ethanol, ethyl acetate | Polymers, agrochemicals |

| Ethyl (2S,3R)-3-Phenylglycidate | 121-39-1 | C₁₁H₁₂O₃ | Lipophilic solvents | Flavoring agents |

| 3-Phosphoglyceric Acid | 86639-62-5 | C₃H₇O₇P | Water | Metabolic intermediates |

Biologische Aktivität

(2S,3R)-3-Phenylglycidic acid is a chiral epoxide compound that has garnered attention in various fields, particularly in medicinal chemistry and enzymatic synthesis. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and applications in drug development.

Overview of this compound

This compound is characterized by its epoxide structure, which is crucial for its reactivity and biological activity. This compound can be synthesized through various methods, including asymmetric epoxidation of β-phenylglycidate esters using chiral catalysts. The presence of the phenyl group enhances its potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic attack due to the strained epoxide ring. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, leading to various biochemical effects. For instance:

- Nucleophilic Substitution : The epoxide can be opened by nucleophiles such as amines or alcohols, resulting in the formation of diols or other derivatives.

- Enzyme Interaction : The compound can serve as a substrate for enzymes like epoxide hydrolases, which convert epoxides into more reactive intermediates .

Drug Synthesis

This compound is a versatile intermediate in the synthesis of several bioactive compounds:

- Taxol Synthesis : It plays a critical role in synthesizing taxol's C-13 side chain. The compound is resolved into its enantiomers using microbial systems like Galactomyces geotrichum, showcasing high enantioselectivity (e.e. > 99%) .

- Nootropic Agents : It is also used in the synthesis of clausenamide, a nootropic drug that enhances cognitive function.

- Cardiovascular Drugs : Derivatives of this compound are involved in synthesizing diltiazem, a medication used for treating hypertension and angina .

Enzymatic Activity

Research indicates that this compound exhibits significant interactions with various enzymes:

- Epoxide Hydrolases : These enzymes show specificity towards this compound, facilitating its conversion to more biologically active forms. Studies have reported that different pH levels can influence the enzyme's efficiency in processing this compound .

Case Studies

Several studies have been conducted to explore the biological implications and applications of this compound:

- Microbial Bioconversion : A study demonstrated the use of Galactomyces geotrichum for the bioresolution of racemic ethyl 3-phenylglycidate into its enantiomers with high selectivity. This method highlights the potential for using microorganisms in producing chiral compounds efficiently .

- Pharmacological Studies : Research on the pharmacological properties of derivatives derived from this compound has shown promising results in enhancing drug efficacy and reducing side effects due to their targeted action on specific biological pathways .

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Applications | Unique Features |

|---|---|---|---|

| (2R,3S)-phenylisoserine esters | Chiral Amino Acid | Neuroprotective agents | Similar structure but different stereochemistry |

| (2S,3R)-2,3-dibromo-3-phenylpropanoic acid | Chiral Compound | Antitumor agents | Contains bromine atoms affecting reactivity |

Q & A

Q. What are the common synthetic routes for (2S,3R)-3-Phenylglycidic acid?

this compound can be synthesized via hydrolysis of its ester derivatives. For instance, Ethyl 3-phenylglycidate (CAS: 77-83-8), a related glycidate ester, undergoes hydrolysis under acidic or basic conditions to yield the free acid. Stereochemical control during synthesis is critical, often achieved using chiral catalysts or enantioselective epoxidation of precursor olefins. Structural confirmation via NMR and chiral HPLC ensures enantiomeric purity .

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography is the gold standard for absolute stereochemical determination. For example, in analogous compounds like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, crystal structures revealed hydrogen bonding networks and spatial arrangements of substituents. Complementary methods include optical rotation, circular dichroism (CD), and / NMR coupling constants to confirm vicinal stereochemistry .

Advanced Research Questions

Q. What challenges arise in maintaining enantiomeric purity during synthesis, and how are they addressed?

Epoxide ring-opening reactions are prone to racemization due to the high reactivity of the oxirane ring. To mitigate this, low-temperature conditions and chiral auxiliaries (e.g., Evans’ oxazolidinones) are employed. Purification techniques like chiral column chromatography or crystallization with diastereomeric salts (e.g., using L-tartaric acid) enhance enantiomeric excess. Kinetic resolution via enzymatic hydrolysis has also been reported for similar glycidate esters .

Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic reactions?

The strained epoxide ring undergoes regioselective nucleophilic attack, typically at the less hindered carbon. For example, in (2S,3R)-2,3-dibromo-3-phenylpropanoic acid, bromination occurs at specific positions due to steric and electronic effects. Computational modeling (DFT) can predict reactivity trends, while experimental validation via -labeling or MS fragmentation analysis elucidates mechanistic pathways .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) provides high resolution for enantiomeric separation. Mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity in biological matrices. For stability studies, accelerated degradation under varied pH and temperature conditions, followed by kinetic modeling, predicts shelf-life and degradation pathways .

Methodological Notes

- Stereochemical Analysis : Combine X-ray crystallography with NMR nuclear Overhauser effect (NOE) experiments to resolve ambiguous configurations .

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) for maximizing yield and enantioselectivity .

- Stability Testing : Monitor epoxide ring integrity via FT-IR (C-O-C stretching at 1250–950 cm) and NMR (epoxide protons at δ 3.5–4.5 ppm) under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.